8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core substituted with a chlorobutenyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Chlorobutenyl Group: The chlorobutenyl group can be introduced via a substitution reaction using a chlorobutenyl halide and a suitable nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through a thiolation reaction, where a thiol reacts with the chlorobutenyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobutenyl group can be reduced to form the corresponding butyl group.
Substitution: The chlorobutenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Butyl-substituted purine derivatives.
Substitution: Various functionalized purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving purine metabolism.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and affecting cellular processes. The chlorobutenyl and sulfanyl groups may also interact with other biomolecules, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-[(2Z)-3-CHLORO-2-BUTENYL]-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3-METHYL-7-PENTYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
8-{[(2Z)-3-CHLOROBUT-2-EN-1-YL]SULFANYL}-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13ClN4O2S |
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Molecular Weight |
300.77 g/mol |
IUPAC Name |
8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H13ClN4O2S/c1-6(12)4-5-19-11-13-8-7(15(11)2)9(17)14-10(18)16(8)3/h4H,5H2,1-3H3,(H,14,17,18)/b6-4- |
InChI Key |
ZHEQPDBCCAEDFS-XQRVVYSFSA-N |
Isomeric SMILES |
C/C(=C/CSC1=NC2=C(N1C)C(=O)NC(=O)N2C)/Cl |
Canonical SMILES |
CC(=CCSC1=NC2=C(N1C)C(=O)NC(=O)N2C)Cl |
Origin of Product |
United States |
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